1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound that features a pyrrolidine ring and a pyridine ring substituted with a tert-butylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of a pyrrolidine derivative with a pyridine derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Electrophilic reagents like bromine (Br₂) or iodine (I₂) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine and pyrrolidine moieties. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyridine derivatives: Compounds like 2,6-bis(1,2,3-triazol-4-yl)pyridine and 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
Uniqueness
1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to the presence of both a pyrrolidine ring and a tert-butylthio-substituted pyridine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H22N2OS |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-[2-(6-tert-butylsulfanylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H22N2OS/c1-11(18)17-9-5-6-13(17)12-7-8-14(16-10-12)19-15(2,3)4/h7-8,10,13H,5-6,9H2,1-4H3 |
InChI Key |
GAMCJRGLXNCQPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=CN=C(C=C2)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.